3-Bromo-benzamidine
Overview
Description
3-Bromo-benzamidine is an organic compound with the molecular formula C7H7BrN2 It is a derivative of benzamidine, where a bromine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-benzamidine typically involves the bromination of benzamidine. One common method is the reaction of benzamidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the third position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamidines can be formed.
Oxidation Products: Oxidation can yield benzoic acid derivatives.
Reduction Products: Reduction typically produces corresponding amines.
Scientific Research Applications
3-Bromo-benzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for serine proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-benzamidine involves its interaction with specific molecular targets. As a derivative of benzamidine, it acts as a reversible competitive inhibitor of serine proteases. The bromine atom enhances its binding affinity to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Benzamidine: The parent compound, which lacks the bromine substitution.
4-Bromo-benzamidine: Another derivative with bromine substituted at the fourth position.
3-Chloro-benzamidine: A similar compound with a chlorine atom instead of bromine.
Uniqueness: 3-Bromo-benzamidine is unique due to the specific position of the bromine atom, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.
Biological Activity
3-Bromo-benzamidine is a compound of significant interest in biochemical and pharmaceutical research due to its biological activity, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound is a derivative of benzamidine characterized by the presence of a bromine atom at the meta position of the benzene ring. Its molecular formula is C7H7BrN2, and it has a molecular weight of 201.05 g/mol. The structure can be represented as follows:
This unique substitution pattern influences its reactivity and binding properties compared to other benzamidine derivatives.
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition , specifically targeting serine proteases. It acts as a reversible competitive inhibitor, where the bromine atom enhances its binding affinity to the active site of the enzyme. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research.
Enzyme Inhibition
This compound has been studied extensively for its potential to inhibit serine proteases, which are critical in many physiological processes, including digestion, immune response, and blood coagulation. The compound's ability to inhibit these enzymes can lead to significant therapeutic applications, particularly in conditions where protease activity is dysregulated.
Enzyme Target | Inhibition Type | IC50 Value |
---|---|---|
Serine Proteases | Reversible Competitive | 2.9 ± 0.2 μM |
The above table summarizes the inhibitory potency of this compound against serine proteases, indicating its potential as a therapeutic agent .
Anti-inflammatory Effects
Research has suggested that this compound may also possess anti-inflammatory properties. In vivo studies have shown that it can reduce cytokine release from stimulated leukocytes, which is crucial for managing inflammatory responses . This property could be beneficial in treating conditions associated with excessive inflammation.
Case Studies
- Chemotherapy-Induced Mucositis : A study investigated the efficacy of CR3294, a benzamidine derivative closely related to this compound, in preventing gastrointestinal mucositis induced by chemotherapy agents like 5-fluorouracil. Results indicated that CR3294 significantly protected intestinal mucosa from damage, highlighting the potential application of benzamidine derivatives in cancer therapy .
- Protease Inhibition : In another study focusing on enzyme kinetics, this compound was evaluated for its ability to inhibit specific proteases involved in cancer progression. The compound demonstrated significant inhibition at low concentrations, suggesting its utility in cancer treatment strategies aimed at modulating protease activity.
Applications in Research and Industry
The versatility of this compound extends beyond basic research into practical applications:
- Biochemical Assays : It is used to investigate enzyme inhibition and protein interactions.
- Pharmaceutical Development : Research continues into its potential therapeutic applications, including anti-inflammatory and anticancer agents.
- Material Science : The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-bromobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYFHENVIWHGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404972 | |
Record name | 3-Bromo-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26157-85-7 | |
Record name | 3-Bromo-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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